4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS4/c1-7-3-10(20-4-7)11(18)15-12-16-17-13(22-12)21-6-9-5-19-8(2)14-9/h3-5H,6H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHJDYIPUZGMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CSC(=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene and thiadiazole, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The structure of the compound features a thiophene ring fused with a 1,3,4-thiadiazole moiety and a carboxamide functional group. This unique arrangement is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin binding, apoptosis induction |
| 2e | Hep3B | 12.58 | Inhibition of spheroid formation |
These compounds demonstrated a comparable interaction pattern with tubulin similar to that of known anticancer agents like Combretastatin A-4 (CA-4), which is critical for disrupting cancer cell proliferation and promoting apoptosis .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. The presence of the thiadiazole ring enhances activity against various pathogens. For example:
- 1,3,4-Thiadiazole derivatives have shown broad-spectrum antimicrobial activity including antibacterial and antifungal effects.
- Compounds with modifications at specific positions on the thiadiazole ring displayed varying degrees of inhibitory activity against bacterial strains, indicating structure-activity relationships (SAR) that can be exploited for drug development .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound's derivatives have been implicated in several other pharmacological activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antidiabetic : Certain thiophene derivatives have exhibited glucose-lowering effects in animal models.
- CNS Activity : Compounds containing the thiadiazole nucleus have been noted for their potential CNS depressant effects .
Case Studies
Several case studies underscore the biological efficacy of these compounds:
- Antitumor Efficacy : A study reported that a related thiophene carboxamide induced significant apoptotic effects in K562 leukemia cells at low concentrations (2.5 µM), highlighting its potential as an effective therapeutic agent against resistant cancer types .
- Antimicrobial Screening : Another investigation into a series of thiophene derivatives revealed that modifications significantly impacted their efficacy against Mycobacterium smegmatis, with some compounds outperforming traditional antibiotics like Isoniazid .
Comparison with Similar Compounds
Structural Features and Key Functional Groups
- 1,3,4-Thiadiazole core: Known for electron-deficient properties, enabling interactions with biological targets via hydrogen bonding and π-π stacking .
- Thiophene-2-carboxamide : The methyl group at position 4 may enhance lipophilicity, while the carboxamide group provides hydrogen-bonding capability .
- (2-Methylthiazol-4-yl)methylthio : The thioether linker and methyl-substituted thiazole could improve membrane permeability and target engagement .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives
- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structure: Substituted with a chlorobenzylidene group at position 2 and 4-methylphenyl at position 4. Activity: Exhibits fungicidal and insecticidal properties due to the electron-withdrawing chloro group, which enhances electrophilicity .
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ():
- Structure : Lacks the thiazole-thio and carboxamide substituents.
- Activity : Shows moderate antimicrobial activity, attributed to the 4-methylphenyl group’s hydrophobicity .
- Comparison : The target compound’s thioether-linked thiazole may enhance solubility and target specificity compared to this simpler derivative.
Thiazole Carboxamide Analogs
- Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides ():
- Structure : Features a pyridinyl group at position 2 and carboxamide at position 5.
- Activity : Demonstrated kinase inhibitory activity in preclinical models, with potency influenced by the pyridinyl group’s electronic effects .
- Comparison : The target compound’s thiophene carboxamide may offer improved metabolic stability over pyridine-based analogs, which are prone to oxidation.
Thioether-Linked Heterocycles
- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40, ): Structure: Contains a benzamide core with a nitro-substituted phenylaminoethyl group. Activity: Designed for anticancer applications; the nitro group may act as a prodrug moiety .
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can yield be optimized?
- Methodology :
- Step 1 : Use a multi-step approach starting with thiophene-2-carboxamide derivatives. For example, substitute thiadiazole and thiazole moieties via nucleophilic substitution or coupling reactions under reflux in ethanol or DMF .
- Step 2 : Optimize reaction conditions (e.g., pH 8–9 for precipitation, as in thiadiazole synthesis) and employ catalysts like EDCI/HOBt for amide bond formation .
- Step 3 : Purify via recrystallization (ethanol/water or DMF) to achieve yields >70% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
- NMR : Use - and -NMR to resolve methyl groups (δ 2.3–2.6 ppm for CH) and thiophene/thiazole protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M at m/z 451 for similar compounds) and fragmentation patterns .
Q. How can researchers address common impurities or by-products during synthesis?
- Methodology :
- By-product Identification : Use HPLC or TLC to monitor reaction progress. For example, unreacted thiosemicarbazide or thiazole intermediates may appear as secondary spots .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in DMF/water to isolate the target compound .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-methylthiazole with 3,5-dimethylisoxazole) and compare bioactivity .
- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, thiazole derivatives in showed IC values <10 µM .
- Computational Modeling : Perform docking studies with kinases (e.g., EGFR) to predict binding modes .
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and simulate IR/NMR spectra. Compare with experimental data to validate tautomeric forms or hydrogen bonding .
- Example : In , DFT-calculated -NMR shifts deviated <0.3 ppm from experimental values for a thiadiazole analog .
Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor)?
- Methodology :
- Target-Specific Assays : Use kinase inhibition assays (e.g., CDK2) to differentiate mechanisms. For example, thiazole-carboxamide derivatives in showed selective kinase inhibition .
- Cytotoxicity Profiling : Compare activity across multiple cell lines to identify off-target effects. Adjust substituents (e.g., nitro groups) to enhance selectivity .
Methodological Challenges and Solutions
Q. How can researchers optimize solubility for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the thiophene carboxamide moiety .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .
Q. What are the best practices for validating synthetic intermediates with complex heterocyclic systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
